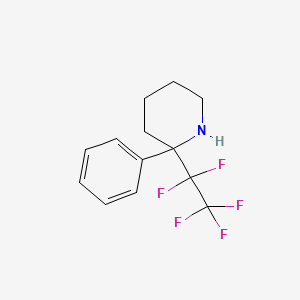
2-(Pentafluoroethyl)-2-phenylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Pentafluoroethyl)-2-phenylpiperidine is a fluorinated organic compound that has garnered interest in various fields of research due to its unique chemical properties. The presence of the pentafluoroethyl group imparts distinct characteristics to the molecule, making it valuable in medicinal chemistry, materials science, and other applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pentafluoroethyl)-2-phenylpiperidine typically involves the introduction of the pentafluoroethyl group into a piperidine ring. One common method is the nucleophilic substitution reaction, where a suitable precursor, such as 2-phenylpiperidine, is reacted with a pentafluoroethylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Pentafluoroethyl)-2-phenylpiperidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pentafluoroethylating agents in the presence of a base like potassium carbonate and a solvent such as DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(Pentafluoroethyl)-2-phenylpiperidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in the design of new drugs.
Wirkmechanismus
The mechanism of action of 2-(Pentafluoroethyl)-2-phenylpiperidine involves its interaction with specific molecular targets and pathways. The pentafluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where improved membrane permeability can enhance the bioavailability of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethyl)-2-phenylpiperidine: Similar in structure but with a trifluoromethyl group instead of a pentafluoroethyl group.
2-(Heptafluoropropyl)-2-phenylpiperidine: Contains a heptafluoropropyl group, offering different steric and electronic properties.
Uniqueness
2-(Pentafluoroethyl)-2-phenylpiperidine is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and resistance to metabolic degradation, making it valuable in various research and industrial applications .
Eigenschaften
CAS-Nummer |
887361-05-9 |
|---|---|
Molekularformel |
C13H14F5N |
Molekulargewicht |
279.25 g/mol |
IUPAC-Name |
2-(1,1,2,2,2-pentafluoroethyl)-2-phenylpiperidine |
InChI |
InChI=1S/C13H14F5N/c14-12(15,13(16,17)18)11(8-4-5-9-19-11)10-6-2-1-3-7-10/h1-3,6-7,19H,4-5,8-9H2 |
InChI-Schlüssel |
WWLRITZRPVWXPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)(C2=CC=CC=C2)C(C(F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-iodo-N-propylbenzamide](/img/structure/B12607453.png)
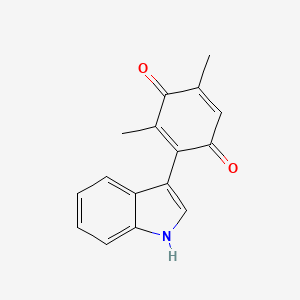
![3-[(Dodecanoylamino)methyl]-1-methyl-1H-indole-2-carboxylic acid](/img/structure/B12607469.png)
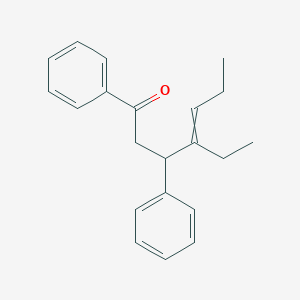
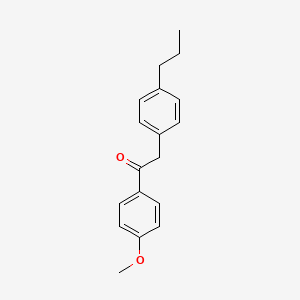
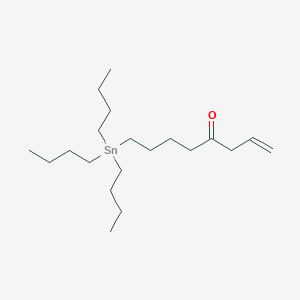


![N-[(E)-hydrazinylidenemethyl]-1-isoquinolin-4-ylpyrrole-3-carboxamide](/img/structure/B12607489.png)
![2-[2-(Methanesulfonyl)ethenyl]benzonitrile](/img/structure/B12607491.png)

![4-Chloro-6-{[(4-methoxyphenyl)methyl]amino}pyrimidine-5-carbonitrile](/img/structure/B12607514.png)
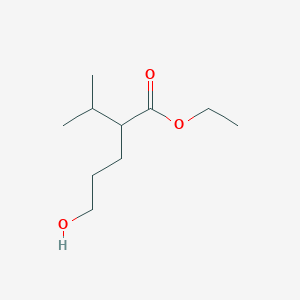
![Cyclohexanecarboxamide, N-[(1R)-1-[5-[5-chloro-3-fluoro-2-(2-methyl-2H-tetrazol-5-yl)phenyl]-3-fluoro-2-pyridinyl]ethyl]-4,4-difluoro-1-hydroxy-](/img/structure/B12607520.png)
